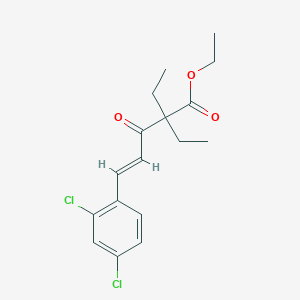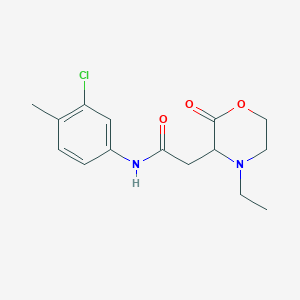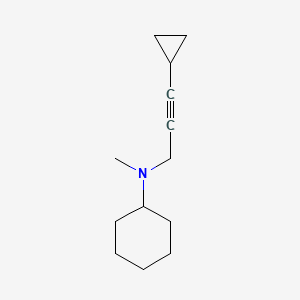
ethyl 5-(2,4-dichlorophenyl)-2,2-diethyl-3-oxo-4-pentenoate
Descripción general
Descripción
Ethyl 5-(2,4-dichlorophenyl)-2,2-diethyl-3-oxo-4-pentenoate, commonly known as DCP, is an organic compound that belongs to the family of synthetic pyrethroids. It is widely used as an insecticide due to its high efficacy against a wide range of insect pests. The purpose of
Mecanismo De Acción
DCP acts as a neurotoxin by targeting the nervous system of insects. It binds to voltage-gated sodium channels in the nerve cell membrane, leading to the disruption of normal nerve impulses and paralysis of the insect. This mechanism of action is similar to that of other synthetic pyrethroids.
Biochemical and Physiological Effects
DCP has been shown to have a low toxicity to mammals and birds. However, it can cause irritation to the skin and eyes upon contact. In insects, DCP has been found to cause a range of physiological effects, including hyperexcitation, tremors, and paralysis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DCP is widely used in laboratory experiments due to its high efficacy against insect pests and its well-established mechanism of action. However, its use is limited by its toxicity to non-target organisms and its potential to cause environmental damage.
Direcciones Futuras
There are several areas of future research that could help to improve our understanding of DCP and its potential applications. These include:
1. Development of new synthesis methods that are more efficient and environmentally friendly.
2. Investigation of the potential use of DCP as a biopesticide, which could reduce the environmental impact of conventional insecticides.
3. Study of the effects of DCP on non-target organisms, including beneficial insects and other wildlife.
4. Investigation of the potential use of DCP as a tool for studying the nervous system of insects and other organisms.
5. Development of new formulations of DCP that are more effective and have lower toxicity to non-target organisms.
In conclusion, DCP is a highly effective insecticide that has been extensively studied for its insecticidal properties and its mechanism of action. While its use is limited by its toxicity to non-target organisms and its potential to cause environmental damage, there are several areas of future research that could help to improve our understanding of DCP and its potential applications.
Aplicaciones Científicas De Investigación
DCP has been extensively studied for its insecticidal properties and has been found to be highly effective against a wide range of insect pests, including mosquitoes, flies, and cockroaches. It is also used as a model compound in various scientific studies to investigate the mechanism of action of synthetic pyrethroids.
Propiedades
IUPAC Name |
ethyl (E)-5-(2,4-dichlorophenyl)-2,2-diethyl-3-oxopent-4-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20Cl2O3/c1-4-17(5-2,16(21)22-6-3)15(20)10-8-12-7-9-13(18)11-14(12)19/h7-11H,4-6H2,1-3H3/b10-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJLHWWNVURQEKK-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C(=O)C=CC1=C(C=C(C=C1)Cl)Cl)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)(C(=O)/C=C/C1=C(C=C(C=C1)Cl)Cl)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(2,4-dichlorophenyl)-2,2-diethyl-3-oxo-4-pentenoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-bromophenyl)-N'-[4-(4-propylphenyl)-1,3-thiazol-2-yl]urea](/img/structure/B4879675.png)

![1-benzyl-4-(difluoromethyl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4879679.png)
![ethyl 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-(3-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B4879684.png)
![N~2~-(4-ethylphenyl)-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4879688.png)
![5-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-5-chlorobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4879698.png)
amino]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B4879710.png)

![2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)thio]methyl}-4-(1-ethoxyethylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4879725.png)
![5-[4-(allyloxy)-3-methoxybenzylidene]-1-(4-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4879733.png)
![2-[(2-bromobenzoyl)amino]-N-(2-ethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4879734.png)
![2-[3-(1-allyl-1H-pyrazol-3-yl)phenyl]quinoxaline](/img/structure/B4879753.png)
![4-(2-{3-[3-(6-methoxy-2-pyridinyl)phenyl]-1H-pyrazol-1-yl}ethyl)morpholine](/img/structure/B4879763.png)
![ethyl 4-benzyl-1-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]methyl}-4-piperidinecarboxylate](/img/structure/B4879771.png)